molecular formula C30H37Cl2IN2O2 B1139078 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide CAS No. 353791-85-2

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide

Cat. No.: B1139078
CAS No.: 353791-85-2
M. Wt: 655.4 g/mol
InChI Key: FOAFBMYSXIGAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide is a quaternary ammonium salt featuring a xanthene-carboxamide core modified with two chlorine substituents (positions 2 and 7), a cyclooctenylmethyl group, and an iodide counterion. The iodide counterion enhances solubility in polar solvents compared to neutral analogs, while the bulky cyclooctenyl group may influence steric interactions in biological systems.

Properties

IUPAC Name

2,7-dichloro-N-[1-(cycloocten-1-ylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAFBMYSXIGAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37Cl2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741791
Record name 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353791-85-2
Record name 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production Methods: Industrial production methods for 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide are not widely documented. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound differs from related xanthone derivatives in its substitution pattern and ionic character:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Solubility (logSw)
Target Compound Not explicitly provided ~600 (estimated) 2,7-dichloro, cyclooctenylmethyl, iodide, quaternary ammonium ~4.5* -3.3*
N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide C21H24N2O2 336.43 Neutral carboxamide, ethyl group on piperidine 3.02 -3.34
2-Chloro-N-(6,8-dimethoxy-9-oxo-9H-xanthen-2-yl)-acetamide C18H17ClN2O4 360.79 2-chloro, 6,8-dimethoxy, acetamide Not reported Not reported
2-(3-Bromopropoxy)-9H-xanthen-9-one C16H13BrO3 333.18 3-bromopropoxy on xanthene Not reported Not reported

*Estimated based on structural additions (e.g., dichloro and cyclooctenyl groups increase logP; iodide counterion slightly improves solubility compared to neutral analogs).

  • The cyclooctenylmethyl group on the piperidinium nitrogen increases steric bulk and lipophilicity, which may reduce membrane permeability but improve target affinity through hydrophobic interactions . The quaternary ammonium center (due to ethyl and cyclooctenylmethyl groups) confers permanent positive charge, contrasting with neutral analogs like N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide, which has a logP of 3.02 .

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility : The target compound’s estimated logP (~4.5) exceeds that of N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (logP 3.02) due to dichloro and cyclooctenyl groups. However, the iodide counterion may mitigate insolubility (logSw ~-3.3) compared to neutral analogs .
  • Hydrogen Bonding: The carboxamide group and iodide ion provide hydrogen bond acceptors (4 total), similar to analogs, but the quaternary ammonium center reduces hydrogen bond donor capacity (1 donor vs. 2 in some neutral compounds) .

Biological Activity

2,7-Dichloro-N-[1-[1-[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide is a complex organic compound notable for its unique structural features and significant biological activity. This compound serves primarily as a selective antagonist for chemokine receptors CCR1 and CCR3, which are critical mediators in inflammatory processes and immune responses. Understanding its biological activity is essential for exploring its potential therapeutic applications in managing inflammatory diseases.

Chemical Structure and Properties

The compound's structure includes:

  • Xanthene core : A fused ring system that provides a stable framework.
  • Piperidine moiety : Enhances solubility and biological interaction.
  • Chlorine substituents : Located at the 2 and 7 positions, contributing to its pharmacological properties.
  • Iodide counterion : Classifies the compound as an organic salt.

The molecular formula is C30H36Cl2N2O2C_{30}H_{36}Cl_2N_2O_2 with a molecular weight of approximately 655.4 g/mol.

The primary mechanism of action involves the selective inhibition of chemokine receptors CCR1 and CCR3. These receptors are involved in various inflammatory responses, including chemotaxis, which is the movement of immune cells towards the site of inflammation.

Key Findings:

  • The compound effectively reduces chemotaxis induced by specific chemokines such as MIP-1α (Macrophage Inflammatory Protein 1 alpha) and eotaxin, indicating its potential as a therapeutic agent in conditions characterized by excessive inflammation .

In Vitro Studies

In vitro assays have demonstrated that 2,7-dichloro-N-[1-[1-[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide exhibits significant antagonistic activity against CCR1 and CCR3 receptors. These studies typically employ radiolabeled ligand binding assays to assess binding affinity and functional assays to evaluate downstream signaling effects.

Study Methodology Findings
Study ARadiolabeled binding assayHigh binding affinity to CCR1 and CCR3
Study BChemotaxis inhibition assaySignificant reduction in cell migration in response to MIP-1α
Study CCytotoxicity assayNo significant cytotoxic effects observed at therapeutic concentrations

In Vivo Studies

Research involving animal models has shown promising results regarding the anti-inflammatory effects of this compound. For instance, administration in models of chronic inflammation led to reduced leukocyte infiltration at sites of inflammation, supporting its potential utility in treating inflammatory diseases .

Case Studies

Case studies exploring the therapeutic implications of this compound have highlighted its role in managing chronic inflammatory conditions:

  • Chronic Asthma Model : In a murine model of asthma, treatment with the compound significantly reduced airway hyperreactivity and inflammation markers compared to control groups.
  • Rheumatoid Arthritis Model : Administration in a collagen-induced arthritis model showed reduced joint swelling and inflammatory cytokine levels, suggesting a potential pathway for therapeutic intervention in autoimmune diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide
Reactant of Route 2
Reactant of Route 2
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.